molecular formula C5H8N4O2S B13944717 2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 37168-70-0

2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B13944717
CAS No.: 37168-70-0
M. Wt: 188.21 g/mol
InChI Key: SKFMHVRVWAHCIT-UHFFFAOYSA-N
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Description

2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiosemicarbazide with α-haloketones under acidic conditions to form the thiazole ring . The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors, leading to changes in cellular signaling pathways and affecting cellular functions . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Properties

CAS No.

37168-70-0

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

2-(hydrazinylmethylideneamino)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C5H8N4O2S/c6-8-2-7-5-9-3(1-12-5)4(10)11/h2-3H,1,6H2,(H,10,11)(H,7,8,9)

InChI Key

SKFMHVRVWAHCIT-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(S1)N=CNN)C(=O)O

Origin of Product

United States

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